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Compound of Interest

Compound Name: 2-Methylacetophenone

Cat. No.: B146604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylacetophenone, an aromatic ketone, serves as a significant building block in organic

synthesis, particularly in the fragrance industry and as an intermediate in the development of

pharmaceutical compounds. A thorough understanding of its thermochemical properties is

paramount for process optimization, safety assessments, and the design of novel synthetic

routes. This technical guide provides a comprehensive overview of the key thermochemical

data for 2-Methylacetophenone, details the experimental methodologies used for their

determination, and presents a relevant reaction mechanism.

Core Thermochemical Data
The following tables summarize the essential thermochemical data for 2-
Methylacetophenone. This information has been compiled from critically evaluated sources to

ensure accuracy and reliability for research and development applications.

Table 1: Enthalpy and Entropy Data for 2-Methylacetophenone at 298.15 K

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b146604?utm_src=pdf-interest
https://www.benchchem.com/product/b146604?utm_src=pdf-body
https://www.benchchem.com/product/b146604?utm_src=pdf-body
https://www.benchchem.com/product/b146604?utm_src=pdf-body
https://www.benchchem.com/product/b146604?utm_src=pdf-body
https://www.benchchem.com/product/b146604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Units

Standard Molar Enthalpy of

Formation (liquid)
-173.4 ± 2.2 kJ·mol⁻¹

Standard Molar Enthalpy of

Vaporization
57.7 ± 0.5 kJ·mol⁻¹

Standard Molar Enthalpy of

Formation (gas)
-115.7 ± 2.4 kJ·mol⁻¹

Table 2: Temperature-Dependent Thermochemical Properties of 2-Methylacetophenone (Ideal

Gas)

Temperature (K)
Heat Capacity (Cₚ)
(J·mol⁻¹·K⁻¹)

Enthalpy (H) (kJ·mol⁻¹)

200 118.33 -

298.15 173.28 0.00

300 174.12 0.30

400 224.87 20.89

500 266.34 45.45

600 299.64 73.78

700 326.85 105.11

800 349.34 138.90

900 368.10 174.77

1000 383.89 212.51

Data sourced from NIST/TRC Web Thermo Tables.[1]

Table 3: Temperature-Dependent Enthalpy of 2-Methylacetophenone (Liquid Phase in

Equilibrium with Gas)
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Temperature (K) Enthalpy (H) (kJ·mol⁻¹)

250 -

298.15 0.00

300 0.37

400 23.33

500 48.97

600 78.43

697.76 112.11

Data sourced from NIST/TRC Web Thermo Tables.[1]

Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric

techniques. The following sections detail the methodologies for the key experiments.

Static Bomb Combustion Calorimetry for Enthalpy of
Formation
The standard molar enthalpy of formation of liquid 2-Methylacetophenone was determined

using static bomb combustion calorimetry. This method measures the heat released during the

complete combustion of a substance in a constant-volume container.

Methodology:

Sample Preparation: A precisely weighed sample of 2-Methylacetophenone (liquid) is

encapsulated in a combustible container of known mass and heat of combustion.

Bomb Assembly: The sample container is placed in a stainless steel "bomb," which is then

sealed. A fuse wire is connected to electrodes within the bomb and positioned to ensure

ignition of the sample.
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Pressurization: The bomb is purged and then filled with high-purity oxygen to a pressure of

approximately 3 MPa.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a well-

insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a

stirrer.

Ignition and Data Acquisition: The sample is ignited by passing an electric current through

the fuse wire. The temperature of the water is recorded at regular intervals before, during,

and after combustion until a steady final temperature is reached.

Data Analysis: The heat capacity of the calorimeter system is determined by burning a

standard substance (e.g., benzoic acid) with a known heat of combustion. The heat released

by the combustion of 2-Methylacetophenone is then calculated from the observed

temperature rise and the heat capacity of the calorimeter. Corrections are applied for the

heat of combustion of the container and the fuse wire, as well as for the formation of nitric

acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard molar energy of combustion is calculated

from the experimental data. The standard molar enthalpy of formation is then derived using

Hess's law, incorporating the known standard enthalpies of formation of the combustion

products (CO₂ and H₂O).

Calvet Microcalorimetry for Enthalpy of Vaporization
The standard molar enthalpy of vaporization of 2-Methylacetophenone was measured using a

Calvet microcalorimeter. This technique is a type of heat-flux calorimetry that measures the

heat flow associated with a physical or chemical process.

Methodology:

Sample Introduction: A small, precisely weighed sample of 2-Methylacetophenone (typically

a few milligrams) is introduced into a sample cell.

Calorimeter Setup: The sample cell and a reference cell are placed within the Calvet

microcalorimeter, which consists of a heat sink block maintained at a constant temperature.
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Thermopiles surround the cells to detect any temperature difference between the sample cell

and the heat sink.

Vaporization: The pressure within the sample cell is reduced, causing the liquid 2-
Methylacetophenone to vaporize at a constant temperature (e.g., 298.15 K).

Heat Flow Measurement: The vaporization process is endothermic, causing a temperature

difference between the sample cell and the heat sink. This temperature difference generates

a voltage in the thermopile, which is proportional to the heat flow. The signal is recorded over

time until the sample has completely vaporized.

Calibration: The calorimeter is calibrated by generating a known amount of heat in the

sample cell using the Joule effect (electrical heating).

Enthalpy of Vaporization Calculation: The total heat absorbed during the vaporization is

determined by integrating the heat flow signal over time. The molar enthalpy of vaporization

is then calculated by dividing the total heat absorbed by the number of moles of the

vaporized sample.

Reaction Mechanism Visualization
While specific signaling pathways involving 2-Methylacetophenone are not extensively

documented in publicly available literature, its isomers are involved in well-understood chemical

transformations. The following diagram illustrates the formation mechanism of p-

methylacetophenone, a constitutional isomer, from citral, which proceeds through a radical

intermediate.[2][3] This provides a relevant example of a reaction pathway involving a closely

related molecule.

Citral Degradation

Product Formation

Citral Acid-Catalyzed
Cyclization

H+ p-Menthadien-8-ols Oxidation p-Cymen-8-ol Dehydration
-H₂O

α,p-Dimethylstyrene Oxidation 8-Hydroperoxy-p-cymene O-O Bond Homolysis
Fe²⁺ tert-Alkoxy Radical

Intermediate

p-Methylacetophenone

4-(2-hydroxy-2-propyl)benzaldehyde

Click to download full resolution via product page

Caption: Formation mechanism of p-methylacetophenone from citral.
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Conclusion
This technical guide provides a consolidated source of thermochemical data for 2-
Methylacetophenone, essential for professionals in research and drug development. The

detailed experimental protocols offer insight into the rigorous methods employed to obtain this

data. The visualization of a related reaction mechanism serves as a practical example of the

complex transformations these molecules can undergo. Accurate thermochemical data is a

cornerstone of efficient and safe chemical process development, and this guide aims to support

these endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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